molecular formula C7H5KO2 B1323363 Potassium 4-formylphenolate CAS No. 58765-11-0

Potassium 4-formylphenolate

Cat. No. B1323363
Key on ui cas rn: 58765-11-0
M. Wt: 160.21 g/mol
InChI Key: YBMLSFPMJMAFOD-UHFFFAOYSA-M
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Patent
US05554758

Procedure details

In 1.08 liter of ethanol was dissolved 81.3 g of potassium hydroxide (content 85%) under stirring. In the solution was dissolved 150 g of p-hydroxybenzaldehyde at room temperature, which was stirred further for one hour. The reaction mixture was concentrated under reduced pressure. To the concentrate was added 350 ml of ethanol, which was concentrated again. To the solid concentrate was added 200 ml of ethanol, to which was further added 2.1 liters of diisopropyl ether, then the mixture was stirred for one hour at room temperature. Resulting precipitates were collected by filtration under reduced pressure and washed with 150 ml of diisopropyl ether, followed by drying at 40° C. under reduced pressure to give 197 g (yield 100%) of potassium 4-formylphenolate.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
81.3 g
Type
reactant
Reaction Step Two
Quantity
1.08 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+:2].[OH:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1>C(O)C>[CH:8]([C:7]1[CH:10]=[CH:11][C:4]([O-:3])=[CH:5][CH:6]=1)=[O:9].[K+:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
81.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.08 L
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
which was stirred further for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the concentrate was added 350 ml of ethanol, which
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated again
CONCENTRATION
Type
CONCENTRATION
Details
To the solid concentrate
ADDITION
Type
ADDITION
Details
was added 200 ml of ethanol
STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Resulting
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration under reduced pressure
WASH
Type
WASH
Details
washed with 150 ml of diisopropyl ether
CUSTOM
Type
CUSTOM
Details
by drying at 40° C. under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)[O-].[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 197 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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